molecular formula C16H21N3O6 B13746130 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester CAS No. 21709-30-8

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester

Cat. No.: B13746130
CAS No.: 21709-30-8
M. Wt: 351.35 g/mol
InChI Key: LBMNYUVGHGDNMF-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester is a complex organic compound featuring an isoxazole ring, a nitrofuran moiety, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester typically involves multiple steps, starting with the nitration of isoxazole derivatives. The nitration reaction can be carried out using nitric acid or a mixture of nitric and sulfuric acids . The nitro group is introduced into the furan ring, followed by esterification with diethylamino alcohol under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 5-amino-3-(5-nitro-2-furyl)-4-isoxazolecarboxylic acid.

    Hydrolysis: 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-.

Properties

CAS No.

21709-30-8

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl 5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C16H21N3O6/c1-5-18(6-2)9-10(3)23-16(20)14-11(4)25-17-15(14)12-7-8-13(24-12)19(21)22/h7-8,10H,5-6,9H2,1-4H3

InChI Key

LBMNYUVGHGDNMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)OC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

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